3-(3-Methylphenyl)imidazolidine-2,4-dione
Description
Historical Context and Evolution of Imidazolidine-2,4-dione Scaffolds in Chemical Research
The imidazolidine-2,4-dione ring system, also known as hydantoin (B18101), is a five-membered heterocyclic structure that has long been a cornerstone in medicinal chemistry and chemical research. beilstein-journals.org Its discovery dates back to the 19th century, and its versatile chemical nature has allowed for a wide array of synthetic modifications. Initially, research focused on the synthesis and fundamental properties of the core scaffold. Over time, the evolution of synthetic methodologies, such as the Bucherer-Bergs and Urech reactions, has enabled the creation of a vast library of substituted derivatives. beilstein-journals.org Modern techniques, including microwave-assisted synthesis and multi-component reactions, have further streamlined the production of these compounds, facilitating broader exploration of their properties. sciencescholar.usorganic-chemistry.org
Academic Significance of Substituted Imidazolidine-2,4-dione Derivatives
The academic significance of substituted imidazolidine-2,4-dione derivatives is vast and spans multiple scientific disciplines. These compounds are recognized for their diverse biological activities, which are largely dependent on the nature and position of their substituents.
Table 1: Investigated Biological Activities of Substituted Imidazolidine-2,4-dione Derivatives
| Biological Activity | Description |
| Antimicrobial | Certain derivatives have shown efficacy against various bacterial and fungal strains. beilstein-journals.orgnih.gov |
| Anti-inflammatory | Some substituted imidazolidines have been investigated for their potential as anti-inflammatory agents. nih.gov |
| Enzyme Inhibition | Derivatives have been designed as inhibitors for specific enzymes, such as lymphoid-specific tyrosine phosphatase (LYP) and fatty acid amide hydrolase (FAAH). sciencescholar.usnih.gov |
| Anticonvulsant | The hydantoin scaffold is a key feature in several anticonvulsant drugs. researchgate.netnih.gov |
| Anticancer | Research has explored the potential of some derivatives in cancer therapy. nih.govresearchgate.net |
The ability to modify the scaffold at various positions allows for the fine-tuning of physicochemical properties and biological targets, making it a privileged structure in drug discovery and chemical biology. sciencescholar.usnih.gov
Rationale for Focused Research on 3-(3-Methylphenyl)imidazolidine-2,4-dione
Lipophilicity: The methyl group can increase the compound's lipophilicity, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Steric Effects: The position of the methyl group on the phenyl ring can introduce steric hindrance, potentially influencing how the molecule interacts with biological targets.
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the phenyl ring and, by extension, the entire molecule.
The presence of a phenyl ring at the N3 position is a common feature in many biologically active imidazolidine-2,4-diones. For instance, studies on 3-phenyl substituted derivatives have explored their cardiovascular and central nervous system effects. organic-chemistry.org Therefore, it is plausible that research into this compound would aim to explore how the addition of a methyl group at the meta position of the phenyl ring modulates these or other biological activities.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTSVSOCDJDQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509854 | |
| Record name | 3-(3-Methylphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71532-35-9 | |
| Record name | 3-(3-Methylphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 3 Methylphenyl Imidazolidine 2,4 Dione and Analogs
Strategies for Imidazolidine-2,4-dione Core Synthesis
The construction of the imidazolidine-2,4-dione skeleton can be achieved through several synthetic routes, ranging from classical cyclization reactions to modern multicomponent approaches.
Classical Cyclization Pathways (e.g., Urech reaction, Bucherer-Bergs reaction)
The Urech and Bucherer-Bergs reactions are foundational methods for the synthesis of hydantoins. The Urech hydantoin (B18101) synthesis, first reported in 1873, involves the reaction of an amino acid with potassium cyanate, followed by acid-mediated cyclization of the resulting ureido acid intermediate. nih.govmdpi.com This method is particularly useful for the synthesis of N1- and/or C5-substituted hydantoins, depending on the starting amino acid. For the synthesis of a 3-aryl substituted hydantoin such as 3-(3-methylphenyl)imidazolidine-2,4-dione, a modification of the Urech reaction, often referred to as the Read reaction, can be employed. This involves the reaction of an α-amino acid or its ester with an appropriate isocyanate, in this case, m-tolyl isocyanate. The reaction proceeds via the formation of an N-aryl-N'-acylurea, which then undergoes cyclization. mdpi.com
The Bucherer-Bergs reaction, discovered independently by Hans Theodor Bucherer and Hermann Bergs, is a one-pot multicomponent reaction that typically yields 5,5-disubstituted hydantoins from a ketone or an aldehyde, ammonium (B1175870) carbonate, and a cyanide source like potassium cyanide. ajchem-a.comnih.govresearchgate.netnih.gov The reaction proceeds through the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin ring. nih.gov While the classical Bucherer-Bergs reaction produces N-unsubstituted hydantoins, modifications can be made to introduce substituents at the N1 and N3 positions. However, for the specific synthesis of an N3-aryl substituted hydantoin, other methods are often more direct.
| Reaction Name | Starting Materials | Key Features |
| Urech Reaction | Amino acid, Potassium cyanate | Forms hydantoin via an ureido acid intermediate. |
| Read Reaction (Modified Urech) | Amino acid/ester, Isocyanate | Allows for N3-substitution. |
| Bucherer-Bergs Reaction | Ketone/Aldehyde, (NH₄)₂CO₃, KCN | One-pot synthesis of 5,5-disubstituted hydantoins. |
Condensation Reactions Utilizing Aromatic Aldehydes (e.g., Knoevenagel reaction)
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. nih.gov In the context of hydantoin chemistry, the Knoevenagel condensation is most commonly employed for the synthesis of 5-arylidenylhydantoins. This involves the condensation of a pre-formed hydantoin ring with an aromatic aldehyde at the C5 position. While this method is highly effective for introducing substituents at the 5-position, it is not a primary route for the de novo synthesis of the hydantoin core itself, particularly for introducing an N3-aryl substituent.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. The Bucherer-Bergs reaction is a classic example of an MCR used for hydantoin synthesis. researchgate.netnih.gov More contemporary MCRs have been developed to allow for greater diversity in the substitution pattern of the resulting hydantoins. For instance, a sequential multicomponent domino process can be employed, starting with the in situ formation of a carbodiimide (B86325) from an azide (B81097) and an isocyanate, which then undergoes a series of reactions including condensation and cyclization to form the hydantoin ring. Such approaches offer a high degree of flexibility, enabling the synthesis of diversely substituted hydantoins, including those with aryl substituents at the N3 position.
Synthesis via Amino Acid Derivatives (e.g., C-arylglycine intermediates)
A highly effective method for the synthesis of 3,5-disubstituted hydantoins involves the use of amino acid derivatives, particularly C-arylglycines. This approach offers excellent control over the substitution pattern at both the N3 and C5 positions. A well-documented example is the synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, a structural isomer of the target compound. In this synthesis, C-(4-Methylphenyl)glycine is reacted with phenyl isocyanate. The reaction proceeds through the formation of a ureido acid intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the desired hydantoin.
By analogy, the synthesis of this compound can be envisioned by reacting a suitable amino acid, such as glycine (B1666218), with m-tolyl isocyanate. The reaction would proceed via the formation of an N-(3-methylphenyl)ureidoacetic acid intermediate, which would then cyclize upon heating in the presence of an acid to furnish the target compound. This method provides a regioselective route to N3-aryl hydantoins.
Regioselective Functionalization at the N3 Position for Aryl Substituents
The introduction of an aryl group at the N3 position of the hydantoin ring is a key step in the synthesis of many biologically active compounds. The acidity of the N-H protons in the hydantoin ring (pKa of N3-H is approximately 9.0) allows for regioselective functionalization under appropriate reaction conditions.
Introduction of the 3-Methylphenyl Moiety via Isocyanates or Related Precursors
The most direct and widely used method for introducing an aryl substituent at the N3 position is through the reaction of a suitable precursor with an aryl isocyanate. As described in the synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the reaction between a C-arylglycine and phenyl isocyanate proceeds with high regioselectivity, with the aryl group of the isocyanate becoming the N3 substituent of the resulting hydantoin.
Therefore, the synthesis of this compound can be readily achieved by reacting an amino acid, such as glycine or its ester, with m-tolyl isocyanate. The nucleophilic attack of the amino group on the isocyanate carbon, followed by cyclization, ensures the regioselective placement of the 3-methylphenyl group at the N3 position. The reaction conditions for a similar synthesis are detailed in the table below, based on the synthesis of a closely related analog.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
| C-(4-Methylphenyl)glycine | Phenyl isocyanate | Not specified | Reflux with 6N HCl | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50% |
| Glycine (proposed) | m-Tolyl isocyanate | Aprotic solvent (e.g., THF, Dioxane) | Heating with acid catalyst | This compound | Expected to be good |
This is a proposed reaction based on the synthesis of a structural isomer.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of 3-aryl-imidazolidine-2,4-diones, including the target compound this compound, is often achieved through the cyclization of corresponding precursors. A common route involves the reaction of C-arylglycine derivatives with isocyanates. mdpi.comresearchgate.net The optimization of this process is critical for maximizing product yield and purity. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and base.
One established method involves reacting a C-arylglycine with an appropriate phenyl isocyanate, followed by acid-catalyzed cyclization. mdpi.comresearchgate.net Research into analogous hydantoin syntheses has shown that yields can be significantly influenced by the reaction conditions. For instance, in the synthesis of highly substituted chiral hydantoins from dipeptides, a systematic study of reaction parameters was conducted. nih.govorganic-chemistry.org The optimization involved screening different activating agents, bases, and solvents. It was found that using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in combination with pyridine (B92270) in dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 4°C to 25°C provided the optimal conditions, leading to yields as high as 86%. organic-chemistry.org
Similarly, for other heterocyclic syntheses, the choice of catalyst and solvent system is paramount. Studies on the Biginelli reaction for producing dihydropyrimidinones have demonstrated that using silica (B1680970) chloride under solvent-free conditions at 80°C can lead to excellent yields while maintaining mild reaction conditions. nih.gov In other cases, catalyst loading and solvent ratios are fine-tuned. For example, the synthesis of certain pyridine derivatives was optimized by testing various amounts of a nanocatalyst and different solvent systems, with a 10% mol of the catalyst in a 1:1 water/ethanol mixture proving most effective. researchgate.net These examples highlight the general principles that would be applied to optimize the synthesis of this compound, focusing on maximizing yield and minimizing side-product formation.
Table 1: Illustrative Optimization of Reaction Conditions for Hydantoin Synthesis (Based on a model reaction for substituted hydantoins organic-chemistry.org)
| Entry | Activating Agent | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Tf₂O | Pyridine (3.0) | CH₂Cl₂ | 25 | 86 |
| 2 | Tf₂O | 2,6-Lutidine (3.0) | CH₂Cl₂ | 25 | 75 |
| 3 | Tf₂O | Pyridine (3.0) | CH₃CN | 25 | 68 |
| 4 | MsCl | Pyridine (3.0) | CH₂Cl₂ | 25 | <10 |
| 5 | TsCl | Pyridine (3.0) | CH₂Cl₂ | 25 | No Reaction |
Post-Synthetic Derivatization of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione ring is a versatile scaffold that allows for various post-synthetic modifications to generate a library of new derivatives. For a pre-formed N-3 substituted ring like this compound, key reactive sites for further derivatization include the N-1 and C-5 positions.
Alkylation and Acylation Reactions
Alkylation: The hydantoin ring contains two nitrogen atoms, N-1 and N-3, that can potentially be alkylated. Since the N-3 position is already occupied in this compound, alkylation would primarily target the N-1 position. The N-1 proton is less acidic than the N-3 proton in an unsubstituted hydantoin, making selective alkylation a chemical challenge. nih.govjst.go.jp However, specific conditions have been developed to achieve N-1 selectivity. Studies on phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) have shown that using potent potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can direct the alkylation to the N-1 position in good yields. nih.govjst.go.jp
Phase-transfer catalysis (PTC) offers another effective method for alkylation. Using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) with a base such as potassium hydroxide (B78521) (KOH) can facilitate the alkylation of hydantoins. nih.govkau.edu.sa While this method is often used for C-5 alkylation on N-protected hydantoins, it can also be adapted for N-alkylation. nih.gov
Acylation: Acylation can occur at the N-1 position or potentially at the C-5 position if it bears a reactive proton. The acylation of related heterocyclic systems provides insight into potential synthetic routes. For instance, the acylation of pyrrolidine-2,4-diones can be achieved at the C-3 position using acid chlorides in the presence of a Lewis acid. rsc.org In the case of imidazolidine-2-thiones, a related scaffold, acylation with various acyl chlorides can lead to either mono- or di-acylated products, depending on the reactivity of the acylating agent and the reaction conditions. nih.gov These methodologies could be adapted for the N-1 acylation of this compound.
Table 2: N-1 Selective Alkylation of Hydantoin Analogs (Based on a model reaction with phenytoin jst.go.jp)
| Entry | Base | Alkyl Halide | Solvent | Time (h) | Yield (%) |
| 1 | tBuOK | MeI | THF | 0.5 | 74 |
| 2 | KHMDS | MeI | THF | 0.5 | 71 |
| 3 | LiHMDS | MeI | THF | 6 | 47 |
| 4 | tBuOK | BnBr | THF | 2 | 64 |
| 5 | tBuOK | Allyl-Br | THF | 4 | 58 |
Synthesis of Spiro[imidazolidine-pyrazoline]-2,4-dione Derivatives
A significant transformation of the imidazolidine-2,4-dione scaffold is its incorporation into spirocyclic systems. The synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives has been successfully achieved through a two-step process. ijacskros.com
The first step typically involves a Knoevenagel condensation between an unsubstituted or N-1 substituted imidazolidine-2,4-dione and an aromatic aldehyde. This reaction forms a 5-arylidene imidazolidine-2,4-dione intermediate. ijacskros.com In the context of this compound, the starting material would already be N-3 substituted. The condensation would proceed at the C-5 methylene group.
The second step is a [3+2] cycloaddition reaction. The 5-arylidene derivative is reacted with diazomethane, which adds across the exocyclic double bond to form a pyrazoline ring. ijacskros.com This sequence results in the formation of a spiro[imidazolidine-pyrazoline]-2,4-dione, where the C-5 atom of the hydantoin ring is the spiro-center. ijacskros.com
Formation of Thioisosteres (e.g., 2-thioxoimidazolidin-4-ones)
The conversion of an imidazolidine-2,4-dione to its thioisostere, a 2-thioxoimidazolidin-4-one (or 2-thiohydantoin), is a common and important transformation. This involves replacing the carbonyl oxygen at the C-2 position with a sulfur atom.
There are two primary approaches to obtaining these thioisosteres:
De novo synthesis: Instead of converting the dione, the thione can be synthesized directly from similar precursors. For example, reacting a C-arylglycine derivative with a phenyl isothiocyanate (instead of an isocyanate) leads directly to the 3-phenyl-5-aryl-2-thioxoimidazolidin-4-one. mdpi.comresearchgate.netnih.gov This method allows for the direct construction of the desired thio-scaffold. Another method involves the simple heating of an α-amino acid with thiourea. nih.gov
Thionation of the dione: A direct conversion can be achieved using a thionating agent. Lawesson's reagent is a widely used reagent for converting carbonyls to thiocarbonyls and has been successfully employed to transform hydantoin rings into thiohydantoins. jchemrev.com This reaction provides a direct post-synthetic modification route from a pre-existing imidazolidine-2,4-dione to its 2-thioxo analog.
Table 3: Synthesis of 3,5-Disubstituted 2-Thioxoimidazolidin-4-ones (Based on a general procedure mdpi.comresearchgate.net)
| Entry | C-5 Substituent (Aryl) | Reagent | Yield (%) |
| 1 | 4-Methylphenyl | Phenyl isothiocyanate | 78.6 |
| 2 | 4-Ethylphenyl | Phenyl isothiocyanate | 73.3 |
| 3 | 4-Isopropylphenyl | Phenyl isothiocyanate | Not specified |
| 4 | 4-Methoxyphenyl | Phenyl isothiocyanate | Not specified |
Computational and Theoretical Chemistry Studies of 3 3 Methylphenyl Imidazolidine 2,4 Dione Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 3-(3-methylphenyl)imidazolidine-2,4-dione and its derivatives. epstem.netepstem.net Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. epstem.net
These calculations provide access to key descriptors of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.
For instance, in studies of related heterocyclic compounds like thiazolidine-2,4-dione derivatives, DFT calculations have been used to determine properties such as net charges, dipole moments, and heats of formation, which are crucial for understanding their electronic activity. researchgate.net Similar approaches applied to this compound analogs would reveal how substitutions on the phenyl ring or the imidazolidine (B613845) core influence the electronic distribution and, consequently, the molecule's reactivity. The calculated Mulliken atomic charges, for example, can identify specific atoms that are more susceptible to nucleophilic or electrophilic attack. epstem.net
The following table illustrates the types of data obtained from quantum chemical calculations for a hypothetical series of this compound analogs.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Analog 1 | -6.5 | -1.2 | 5.3 | 2.5 |
| Analog 2 | -6.8 | -1.5 | 5.3 | 3.1 |
| Analog 3 | -6.3 | -1.0 | 5.3 | 2.8 |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are indispensable tools for investigating how molecules like this compound and its analogs might interact with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the binding modes of this compound analogs with specific protein targets. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction.
For example, in studies of other heterocyclic compounds, docking simulations have been used to predict binding affinities with targets like α-amylase and α-glucosidase. nih.gov Similar studies on this compound analogs could identify potential biological targets and elucidate the key structural features required for effective binding. The stability of the predicted binding poses is often further validated using molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time. nih.govnih.gov
| Analog | Target Protein | Binding Energy (kcal/mol) | Predicted Interacting Residues |
| Analog A | Protein X | -8.5 | TYR123, PHE256, ARG301 |
| Analog B | Protein X | -7.9 | TYR123, ASP255, ARG301 |
| Analog C | Protein Y | -9.2 | LEU54, VAL87, TRP102 |
A detailed analysis of the ligand-receptor complex reveals the specific intermolecular interactions that stabilize the binding. These interactions are critical for affinity and selectivity. Common interactions include:
Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen in the imidazolidine-2,4-dione core) and another nearby electronegative atom.
π-Stacking: This involves non-covalent interactions between aromatic rings, such as the phenyl ring of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding site.
Hydrophobic Contacts: These are interactions between nonpolar groups, such as the methyl group on the phenyl ring and hydrophobic residues in the receptor.
The presence and nature of these interactions can be visualized and analyzed using molecular modeling software. ajchem-a.com For instance, the imidazolidine-2,4-dione moiety itself offers opportunities for hydrogen bonding through its N-H and C=O groups. The 3-methylphenyl group can participate in both hydrophobic interactions and π-stacking.
Pharmacophore Modeling for Rational Drug Design and Optimization
Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.govnih.gov
A pharmacophore model can be generated based on the structure of a known active ligand bound to its receptor or from a set of active molecules. youtube.com This model then serves as a 3D query to screen large compound databases for novel molecules that match the pharmacophore, potentially having similar biological activity. nih.gov For this compound analogs, a pharmacophore model could highlight the importance of the relative positions of the aromatic ring, the hydrogen bond donors and acceptors of the imidazolidine-2,4-dione core, and the hydrophobic methyl group. This information is invaluable for optimizing lead compounds to improve their potency and selectivity. nih.gov
Conformational Analysis and Tautomeric Stability Studies
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound analogs explores the different spatial arrangements of their atoms and identifies the most stable (lowest energy) conformations. This is crucial because only specific conformations may be able to fit into the binding site of a receptor.
Furthermore, the imidazolidine-2,4-dione ring can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. Computational methods can be used to calculate the relative energies of these tautomers, predicting which form is most stable and therefore most likely to be present under physiological conditions. Understanding the preferred tautomeric state is essential for accurately modeling ligand-receptor interactions.
Electrostatic Potential Surface Mapping for Interaction Site Prediction
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its interaction sites. chemrxiv.orglibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. researchgate.net
Red regions indicate negative electrostatic potential, typically found around electronegative atoms like oxygen. These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. researchgate.netresearchgate.net
Blue regions represent positive electrostatic potential, often located around hydrogen atoms attached to electronegative atoms. These sites are susceptible to nucleophilic attack and can act as hydrogen bond donors. researchgate.netresearchgate.net
Green and yellow regions denote areas of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygens of the imidazolidine-2,4-dione ring, highlighting their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the N-H proton, indicating its function as a hydrogen bond donor. The methylphenyl group would likely be a region of more neutral potential. This information provides a visual guide to how the molecule will interact with its environment, including receptor binding sites. nih.gov
Mechanistic Investigations of Biological Activities of Imidazolidine 2,4 Dione Derivatives
Enzyme Inhibition Mechanism Studies
The ability of imidazolidine-2,4-dione derivatives to inhibit specific enzymes is a key area of research, revealing mechanisms that could underpin therapeutic effects such as pain relief and anti-inflammatory action.
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of endogenous cannabinoids like anandamide. nih.gov Inhibiting FAAH increases the levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the significant side effects associated with direct cannabinoid receptor agonists. nih.gov While specific studies on the direct inhibition of FAAH by 3-(3-Methylphenyl)imidazolidine-2,4-dione are not detailed in the provided results, the broader class of imidazolidine-2,4-dione derivatives has been explored in the context of amidohydrolase inhibition. nih.gov
The binding mode of inhibitors to the FAAH active site typically involves interactions with a hydrophobic acyl chain-binding pocket. nih.gov For instance, molecular modeling of other inhibitors has shown that aromatic rings can establish strong C-H...π interactions with residues like Phe192 within this pocket. nih.gov The design of potent FAAH inhibitors often focuses on creating molecules that fit snugly within this hydrophobic pocket and interact with key residues.
A series of substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and assessed for their capacity to selectively inhibit human heart chymase, a serine protease implicated in cardiovascular pathologies. nih.gov Structure-activity relationship studies revealed that the 1-phenyl group of the imidazolidine-2,4-dione core engages in a hydrophobic interaction, with optimal activity seen with a 3,4-dimethylphenyl substitution. nih.gov This substitution also conferred high selectivity for chymase over other proteases like chymotrypsin (B1334515) and cathepsin G. nih.gov
Furthermore, substitutions on the 3-phenylsulfonyl moiety with hydrogen-bond acceptors, such as nitrile groups, were found to enhance inhibitory activity. nih.gov Molecular modeling of a representative compound, 3-[(4-chlorophenyl)sulfonyl]-1-(4-chlorophenyl)-imidazolidine-2,4-dione, suggested a specific binding orientation. nih.gov The model indicates that the 1-phenyl group fits into the hydrophobic P1 pocket of the enzyme, while the 3-phenylsulfonyl portion occupies the S1'-S2' subsites. nih.gov The carbonyl group at the 4-position of the imidazolidine (B613845) ring is proposed to interact with the oxyanion hole, a critical feature of the enzyme's active site. nih.gov
Table 1: Structure-Activity Relationship of Imidazolidine-2,4-dione Derivatives as Human Heart Chymase Inhibitors This table is based on findings from related substituted imidazolidine-2,4-dione derivatives.
| Compound Moiety | Substitution | Effect on Chymase Inhibition | Reference |
|---|---|---|---|
| 1-Phenyl Moiety | 3,4-dimethylphenyl | Optimal for inhibitory activity and high selectivity. | nih.gov |
| 3-Phenylsulfonyl Moiety | Nitrile or Methoxycarbonyl groups | Enhances inhibitory activity. | nih.gov |
Beyond FAAH and chymase, the broader class of imidazolidine derivatives has been generally studied for interactions with other amidohydrolases. nih.gov However, specific mechanistic studies detailing the interaction of this compound with other distinct enzymatic targets are not extensively covered in the available research.
Receptor Ligand Modulatory Mechanisms
Imidazolidine-2,4-dione derivatives have also been characterized as modulators of key receptor systems, particularly cannabinoid receptors, which are central to various physiological and pathological processes.
Derivatives of imidazolidine-2,4-dione have demonstrated significant activity at cannabinoid receptors. Specifically, 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been synthesized and shown to possess notable affinity and selectivity for the human CB1 cannabinoid receptor. nih.gov Functional assays, such as the [35S]-GTPγS binding assay, have revealed that these compounds act as inverse agonists at the CB1 receptor. nih.gov Inverse agonists stabilize the inactive state of the receptor, reducing its basal activity. This mechanism is a target for conditions like obesity and metabolic syndrome. nih.gov For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and its bromo-analogue are among the highest affinity imidazolidine-2,4-dione derivatives for the human CB1 receptor reported. nih.gov
Other related imidazole (B134444) structures have been identified as inverse agonists at both CB1 and CB2 receptors. nih.gov In contrast, different modifications to the core scaffold can lead to selective agonism at the CB2 receptor, which is a desirable profile for treating chronic pain without the psychoactive effects associated with CB1 activation. mdpi.comnih.gov The development of N-[1,3-dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulphonamides has led to the identification of selective hCB2R ligands, including pure agonists. mdpi.com The cross-antagonism observed between some imidazoline (B1206853) receptor ligands and CB1 receptor ligands suggests that these receptor types may share common binding domains or interact in a yet-unknown manner. nih.gov
Table 2: Cannabinoid Receptor Binding Profiles of Representative Imidazolidine/Imidazole Derivatives This table presents data for related imidazole and imidazolidine-2,4-dione derivatives to illustrate binding characteristics.
| Compound Type | Target Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|---|
| 1,3,5-Triphenylimidazolidine-2,4-dione Derivatives | Human CB1 | High Affinity | Inverse Agonist | nih.gov |
| Imidazole 24b | Human CB1 | 4 nM | Inverse Agonist | nih.gov |
| Imidazole 24b | Human CB2 | 297 nM | Inverse Agonist | nih.gov |
| N-[1,3-dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulphonamides | Human CB2 | Varies with substitution | Selective Agonists | mdpi.com |
The mechanisms of action for many anticonvulsant drugs involve the modulation of ion channels. nih.gov Common targets include voltage-gated sodium, calcium, and potassium channels, as well as GABA-A receptors. nih.gov For instance, established antiepileptic drugs like phenytoin (B1677684) and carbamazepine (B1668303) exert their effects by inhibiting sodium channels. nih.gov While some imidazolidine-2,4-dione derivatives have been investigated for anticonvulsant properties, the specific mechanism involving the modulation of ion channels by this compound is not explicitly detailed in the provided search results. The anticonvulsant activity of related compounds is often linked to their chemical structure, where features like electron-withdrawing groups on a phenyl ring can influence efficacy. nih.gov
Cellular and Molecular Activity Pathways (excluding clinical outcomes)
The biological effects of imidazolidine-2,4-dione derivatives are diverse, spanning anti-tumor, antidiabetic, anticoagulant, central nervous system depressant, and antimicrobial activities. These effects are underpinned by specific interactions with cellular and molecular targets.
The anti-cancer potential of imidazolidine-2,4-dione derivatives has been extensively investigated, with research highlighting their ability to inhibit the growth of various human tumor cell lines. rjpn.org One of the primary mechanisms underlying this activity is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. nih.gov
Studies on various imidazolidine-2,4-dione derivatives have demonstrated their efficacy against a range of cancer cell lines. For instance, certain derivatives have shown significant growth inhibitory activity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines. rjpn.org The anti-proliferative effects are often dose-dependent.
A key molecular target for some imidazolidine-2,4-dione derivatives is the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.gov These proteins are crucial regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many cancers, contributing to their resistance to treatment. Certain imidazolidine-2,4-dione derivatives have been designed as Bcl-2 inhibitors, thereby promoting apoptosis in cancer cells. nih.gov
The induction of apoptosis by these compounds can also be mediated through other pathways. For example, some derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. researchgate.net Furthermore, inhibition of other critical cellular targets, such as the Epidermal Growth Factor Receptor (EGFR), has been identified as a mechanism of action for some hydantoin-based compounds. rjpn.org
| Derivative Type | Cancer Cell Line(s) | Observed Mechanism | Reference |
|---|---|---|---|
| Diaryl sulfonylurea-containing imidazolidinones | Various human solid tumors | Cytotoxic activity | rjpn.org |
| 5,5-diphenylimidazolidine-2,4-dione derivative | Multiple cancer cell lines | Growth inhibitory activity | rjpn.org |
| General imidazolidine-2,4-dione derivatives | K562 (leukemia), PC-3 (prostate) | Inhibition of anti-apoptotic Bcl-2 proteins | nih.gov |
| Isatin-containing imidazolidine-2,4-dione | Lung cancer (A549) | Inhibition of EGFR autophosphorylation | rjpn.org |
Derivatives of imidazolidine-2,4-dione and the closely related thiazolidinediones (TZDs) are recognized for their potential in managing type 2 diabetes. nih.gov Their primary mechanism of action is the enhancement of insulin (B600854) sensitivity, which helps the body utilize insulin more effectively to control blood glucose levels. This is mainly achieved through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.gov
PPARγ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. nih.gov When activated by a ligand, such as an imidazolidine-2,4-dione derivative, PPARγ forms a complex with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism, ultimately leading to improved insulin sensitivity.
Another important target for the antidiabetic action of some imidazolidine-2,4-dione derivatives is Protein-Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these compounds can enhance insulin signal transduction, leading to a hypoglycemic effect.
| Molecular Target | Mechanism of Action | Outcome | Reference |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Agonist activity, leading to modulation of gene transcription. | Improved insulin sensitivity and glucose uptake. | nih.govnih.gov |
| Protein-Tyrosine Phosphatase 1B (PTP1B) | Inhibition of the enzyme, which is a negative regulator of the insulin pathway. | Enhanced insulin signaling and hypoglycemic effect. | nih.gov |
Certain derivatives of imidazolidine-2,4-dione have demonstrated anticoagulant properties. The mechanism of this activity is typically assessed through in vitro coagulation assays, such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) tests. rjpn.org These assays measure the time it takes for blood plasma to clot after the addition of specific reagents, providing insight into the functionality of the intrinsic and extrinsic coagulation pathways, respectively.
An extension of these clotting times in the presence of a test compound indicates its anticoagulant effect. For example, a study evaluating a series of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives found that several compounds exhibited significant anticoagulant activity, as evidenced by prolonged APTT and PT values compared to a control. rjpn.org The exact molecular targets within the coagulation cascade for these specific derivatives were not fully elucidated in the reviewed literature but are likely to involve the inhibition of key clotting factors. mdpi.comnih.govceconnection.com
The hydantoin (B18101) ring is a well-established pharmacophore in the field of central nervous system (CNS) therapeutics, most notably for its anticonvulsant properties. slideshare.netslideshare.net The mechanisms underlying these effects are often related to the modulation of neuronal excitability.
One of the primary mechanisms of action for anticonvulsant hydantoin derivatives is the blockade of voltage-gated sodium channels. nih.gov By blocking these channels, the drugs reduce the ability of neurons to fire at high frequencies, which is a characteristic feature of seizures. This leads to a stabilization of neuronal membranes and a reduction in the propagation of seizure activity.
The anticonvulsant activity of these derivatives is often evaluated in non-clinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent different types of seizures. nih.gov Some derivatives have also been shown to potentiate the effects of other CNS depressants, such as pentobarbital, indicating a general CNS depressant activity. slideshare.net
| Mechanism | Effect on Neuronal Activity | Non-Clinical Model | Reference |
|---|---|---|---|
| Blockade of voltage-gated sodium channels | Reduces high-frequency neuronal firing | Maximal Electroshock (MES) test | nih.gov |
| Enhancement of GABAergic neurotransmission | Increases inhibitory signaling | Subcutaneous Pentylenetetrazole (scPTZ) test | nih.gov |
| Potentiation of other CNS depressants | General CNS depressant effect | Pentobarbital-induced hypnosis | slideshare.net |
Imidazolidine-2,4-dione derivatives have been shown to possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. ajrconline.orgresearchgate.net The exact mechanism of action can vary depending on the specific derivative and the target microorganism.
In bacteria, one of the proposed mechanisms involves the inhibition of essential enzymes required for cell wall synthesis or other vital metabolic pathways. nih.gov For example, some thiazolidin-2,4-dione derivatives have been found to inhibit cytoplasmic Mur ligases, which are crucial for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. nih.gov The disruption of this process leads to cell lysis and bacterial death.
The antifungal activity of these compounds is also significant. Studies have demonstrated the efficacy of certain imidazolidine-2,4-dione derivatives against various fungal strains, including Candida albicans and Aspergillus niger. researchgate.netmdpi.com The mechanism of antifungal action is often attributed to the disruption of the fungal cell membrane integrity or the inhibition of enzymes essential for fungal growth and survival.
The antimicrobial activity of these derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net
| Microorganism | Type | Observed Activity | Potential Mechanism | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Inhibition of growth | Inhibition of cell wall synthesis (e.g., Mur ligases) | nih.govresearchgate.net |
| Escherichia coli | Gram-negative bacteria | Inhibition of growth | Disruption of essential metabolic pathways | researchgate.net |
| Candida albicans | Fungus (yeast) | Inhibition of growth | Disruption of cell membrane integrity | mdpi.com |
| Aspergillus niger | Fungus (mold) | Inhibition of growth | Inhibition of essential enzymes | researchgate.net |
Structure Activity Relationship Sar Studies of Imidazolidine 2,4 Dione Scaffolds
Impact of Substituents on the N3-Aryl Moiety on Biological Activity and Selectivity
The N3 position of the imidazolidine-2,4-dione ring is a common point of substitution, and when an aryl group is attached at this position, its electronic and steric properties become critical determinants of biological activity. The substituents on this aryl ring can profoundly alter a compound's interaction with its biological target.
The specific placement of a substituent on the N3-phenyl ring can significantly alter the pharmacological profile of the compound. In the case of 3-(3-Methylphenyl)imidazolidine-2,4-dione, the methyl group is in the meta position.
Research on analogous heterocyclic structures demonstrates the critical nature of substituent positioning. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives, moving a key substituent from the meta position to the para position resulted in a dramatic increase in activity against Plasmodium falciparum. mdpi.com The para-substituted analog showed the highest potency and selectivity of all tested compounds in that series. mdpi.com
This principle highlights that the meta-position of the methyl group in this compound provides a distinct spatial and electronic arrangement compared to its ortho or para isomers. This specific orientation dictates how the molecule fits into a receptor's binding pocket and which intermolecular interactions are possible, thereby defining its unique biological activity and selectivity profile.
The biological activity of N3-aryl imidazolidine-2,4-dione derivatives can be systematically modified by introducing various substituents onto the phenyl ring. SAR studies explore how different functional groups, such as halogens or alkoxy groups, influence potency and selectivity.
For example, in the development of lymphoid-specific tyrosine phosphatase (LYP) inhibitors based on an imidazolidine-2,4-dione scaffold, cinnamic acid-based derivatives showed potent activity. nih.gov Similarly, studies on thiazolidine-2,4-dione-acridine hybrids, a related class of compounds, revealed that derivatives with electron-withdrawing groups generally exhibited higher potency against cancer cell lines. mdpi.com The presence of a methoxy (B1213986) group was also found to modulate both the potency and selectivity of the compounds. mdpi.com
| Scaffold | Substituent | Position | Target/Activity | Observation | Source |
|---|---|---|---|---|---|
| 2-Phenoxybenzamide | N-Boc-piperazinyl | meta | Antiplasmodial (P. falciparum) | Moderate activity (IC50 = 3.297 µM) | mdpi.com |
| 2-Phenoxybenzamide | N-Boc-piperazinyl | para | Antiplasmodial (P. falciparum) | Highest activity (IC50 = 0.2690 µM) | mdpi.com |
| 2-Phenoxybenzamide | 4-Fluorophenoxy | - | Antiplasmodial (P. falciparum) | Generally advantageous for activity compared to unsubstituted phenoxy | mdpi.com |
| Thiazolidine-2,4-dione-Acridine Hybrid | Electron-withdrawing groups | Various | Anticancer (HCT116, HeLa) | Generally higher potency (lower IC50) | mdpi.com |
| Thiazolidine-2,4-dione-Acridine Hybrid | Methoxy | Various | Anticancer (HCT116, HeLa) | Modulated potency and selectivity | mdpi.com |
Contribution of the Imidazolidine-2,4-dione Core to Ligand-Receptor Interactions
The imidazolidine-2,4-dione ring is not merely a passive scaffold but an active participant in molecular recognition. ceon.rs Its structure contains key features that facilitate strong and specific interactions with biological targets. The two carbonyl oxygens (at C2 and C4) and the nitrogen protons (at N1 and N3, if unsubstituted) can act as hydrogen bond acceptors and donors, respectively. ceon.rsijacskros.com
These hydrogen bonding capabilities are essential for anchoring the ligand within the binding site of a protein or enzyme. For instance, in the design of imidazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), molecular modeling showed that the core structure interacts with key residues in the catalytic region, such as Cys215. nih.gov The stability of these interactions is fundamental to the compound's inhibitory activity. nih.gov
Structure-Affinity Relationships with Varied Substituents and Isosteric Replacements
Structure-affinity relationships describe how modifications to a lead compound affect its binding affinity for a specific receptor. In the context of imidazolidine-2,4-dione derivatives, research has shown that arylpiperazinylalkyl side chains can confer high affinity for serotonin (B10506) receptors like 5-HT1A. nih.gov Although these substitutions are not directly on the N3-aryl ring, they demonstrate the principle that extending from the core ring with specific pharmacophoric groups can drastically influence receptor affinity. nih.gov
Isosteric replacement is a common strategy in drug design where one functional group is replaced by another with similar physical or chemical properties. A relevant example is the substitution of a carbonyl oxygen with a sulfur atom to create a 2-thioxoimidazolidin-4-one or 2-thioxothiazolidin-4-one. nih.gov Such replacements can alter the electronic distribution, hydrogen-bonding capacity, and metabolic stability of the molecule, often leading to changes in biological activity and selectivity. In the development of LYP inhibitors, both imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one scaffolds were successfully used to generate potent compounds, indicating that such isosteric changes are a viable strategy for this class of molecules. nih.gov
| Compound Class | Target | Affinity Range (Ki) | Observation | Source |
|---|---|---|---|---|
| Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | 5-HT1A Receptors | 23–350 nM | The majority of derivatives displayed high affinity. | nih.gov |
| Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | 5-HT2A Receptors | Variable | Some derivatives exhibited significant affinity. | nih.gov |
| Arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione | SERT | Generally Higher | This related scaffold showed higher activity for the serotonin transporter than the imidazolidine-2,4-dione analogs. | nih.gov |
Rational Design Principles for Novel Analog Development Based on SAR Data
The collective SAR data provides a roadmap for the rational design of new and improved analogs. Several key principles emerge:
Targeted Substitution: The N3-aryl moiety is a critical handle for modifying activity. SAR data suggests that exploring different substituents (e.g., halogens, alkoxy, alkyl groups) and their positions (ortho, meta, para) is a primary strategy for optimizing potency and selectivity. mdpi.commdpi.com
Computational Modeling: Modern drug design heavily relies on computer-aided drug design (CADD). nih.gov Techniques like molecular docking can predict how newly designed analogs will bind to a target receptor, allowing researchers to prioritize the synthesis of compounds with the most promising interaction profiles. nih.govrsc.org
Core Modification and Isosteric Replacement: The imidazolidine-2,4-dione core can be modified or replaced to improve pharmacokinetic properties or binding affinity. nih.gov Exploring isosteres like the 2-thioxoimidazolidin-4-one scaffold can lead to novel inhibitors with different biological profiles. nih.gov
Bioavailability Enhancement: Rational design can also address issues of bioavailability. For example, introducing specific linkers or functional groups can improve solubility and other pharmacokinetic parameters, as demonstrated in the development of potent and orally available anticancer agents from related scaffolds. nih.gov
By integrating these principles, researchers can move beyond trial-and-error synthesis and systematically engineer novel imidazolidine-2,4-dione derivatives with enhanced therapeutic potential. rsc.orgresearchgate.net
Future Directions and Emerging Research Avenues for 3 3 Methylphenyl Imidazolidine 2,4 Dione
Integration of Cheminformatics and Machine Learning for Predictive Modeling
The progression of a compound through the drug discovery pipeline can be significantly enhanced by the use of computational tools. For 3-(3-Methylphenyl)imidazolidine-2,4-dione, the integration of cheminformatics and machine learning offers a powerful strategy to predict its biological activities and pharmacokinetic properties, thereby guiding future experimental work.
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach, using statistical and machine learning methods to build models that correlate a compound's chemical structure with its biological activity. researchgate.net The process involves several key steps: compiling a dataset of related hydantoin (B18101) compounds with known activities, generating molecular descriptors (mathematical representations of the molecule's physicochemical properties), building a predictive model, and rigorously validating it to ensure its robustness and predictive power. nih.govnih.gov
For this compound, a QSAR model could be developed using a database of structurally similar hydantoins. This model could then be used to predict the potential efficacy of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. Such models have been successfully used to discover novel inhibitors for various therapeutic targets. nih.gov The predictive ability of a QSAR model is often assessed using external validation with a test set of compounds not used in model creation. nih.gov By applying these in silico methods, researchers can perform virtual screening of large chemical libraries, saving significant time and resources compared to traditional experimental screening.
Table 1: Hypothetical QSAR Model for Predicting Activity of this compound Analogs
| Compound Analog | Modification | Key Descriptors | Predicted Activity (IC₅₀, µM) | Model Confidence |
|---|---|---|---|---|
| Parent Compound | 3-(3-Methylphenyl) | LogP: 2.1, TPSA: 58.0 | 5.2 | High |
| Analog 1 | 3-(4-Methylphenyl) | LogP: 2.1, TPSA: 58.0 | 4.8 | High |
| Analog 2 | 3-(3-Chlorophenyl) | LogP: 2.6, TPSA: 58.0 | 2.1 | Medium |
| Analog 3 | 3-(3-Methoxyphenyl) | LogP: 1.8, TPSA: 67.2 | 7.5 | High |
| Analog 4 | 5,5-Dimethyl-3-(3-methylphenyl) | LogP: 2.5, TPSA: 58.0 | 1.5 | Medium |
Exploration of Novel Biological Targets through High-Throughput Screening
While the hydantoin core is known for certain activities, such as anticonvulsant effects, the full biological profile of this compound remains to be explored. jddtonline.info High-Throughput Screening (HTS) provides a rapid and efficient method to test this compound, and entire libraries of its derivatives, against a vast array of biological targets. nih.govnih.gov This unbiased approach is crucial for discovering novel therapeutic applications beyond the expected.
The hydantoin scaffold has been associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. jddtonline.inforesearchgate.netscialert.net For example, specific derivatives have been synthesized and evaluated as inhibitors of bacterial virulence in Pseudomonas aeruginosa by targeting quorum-sensing receptors. nih.gov Others have been investigated for activity against breast cancer cell lines. scialert.net An HTS campaign involving this compound could uncover unexpected interactions with enzymes, receptors, or ion channels implicated in various diseases. Modern HTS platforms, including those using 3D cell models, can provide more physiologically relevant data, increasing the likelihood of identifying clinically translatable hits. nih.gov
Table 2: Potential Biological Target Classes for High-Throughput Screening
| Target Class | Specific Example(s) | Rationale for Screening |
|---|---|---|
| Ion Channels | Voltage-gated sodium or calcium channels | Hydantoins like phenytoin (B1677684) are known anticonvulsants that modulate ion channels. jddtonline.info |
| Kinases | VEGFR-2, PLK1 | Related heterocyclic scaffolds (thiazolidine-2,4-diones) are known kinase inhibitors for cancer therapy. nih.govnih.gov |
| Nuclear Receptors | Androgen Receptor | Thiohydantoin analogs are potent androgen receptor antagonists used in prostate cancer. nih.gov |
| Bacterial Enzymes/Receptors | Quorum-sensing receptors (LasR, RhlR) | Hydantoin derivatives can inhibit virulence factor production in pathogenic bacteria. nih.gov |
| Proteases | Bacterial proteases, Caspases | Screening could reveal novel antibacterial or apoptosis-modulating activities. nih.gov |
Advanced Synthetic Methodologies (e.g., continuous flow synthesis, photocatalysis)
The traditional synthesis of hydantoins, such as the Bucherer-Bergs reaction, often involves multiple steps and harsh conditions. researchgate.netsrrjournals.com To facilitate the rapid and efficient production of this compound and its analogs for screening and development, advanced synthetic methodologies are essential.
Table 3: Comparison of Synthetic Methodologies for Hydantoin Production
| Methodology | Description | Advantages | Potential for This Compound |
|---|---|---|---|
| Bucherer-Bergs Reaction (Traditional) | Multicomponent reaction of a carbonyl compound, cyanide, and ammonium (B1175870) carbonate. srrjournals.com | Well-established, versatile for C-5 substitution. | Standard but potentially inefficient and hazardous for large scale. |
| Continuous Flow Synthesis | Reactions occur in a continuously flowing stream within a reactor. nih.govfu-berlin.de | Improved safety, scalability, efficiency, sustainability, and process control. nih.govacs.org | Ideal for large-scale, on-demand synthesis for development studies. |
| Mechanochemistry | Reactions induced by mechanical energy (grinding, milling). acs.org | Solvent-free or low-solvent, can enable low-temperature synthesis. acs.org | A green chemistry approach for efficient solid-state synthesis. |
| Photocatalysis | Use of light to initiate and drive chemical reactions. researchgate.net | Mild reaction conditions, high selectivity, access to unique reaction pathways. | Emerging avenue for novel synthetic routes and functionalizations. |
Development of Targeted Analogs for Specific Therapeutic Research Areas
Once a promising biological activity is identified for this compound, the next critical step is the rational design and synthesis of targeted analogs to optimize its properties. This process, guided by structure-activity relationship (SAR) studies, aims to enhance potency, improve selectivity, and fine-tune pharmacokinetic profiles.
The hydantoin ring offers multiple positions for chemical modification, including the N-1 and C-5 positions, as well as the 3-methylphenyl substituent itself. thieme-connect.de For instance, SAR studies on thiohydantoins led to the discovery of MDV3100 (Enzalutamide), a potent androgen receptor antagonist, by systematically modifying the substituents on the hydantoin core. nih.gov Similarly, research on other heterocyclic cores has shown that even minor modifications, like changing a carbonyl linker or adding small groups, can significantly impact cytotoxicity and antitubulin activity. nih.gov
A research program for this compound would involve creating a focused library of analogs. Modifications could include:
Aryl Ring Substitution: Altering the position or nature of the methyl group (e.g., to 2-methyl or 4-methyl) or replacing it with other functional groups (e.g., chloro, methoxy) to probe electronic and steric effects.
C-5 Substitution: Introducing various alkyl or aryl groups at the C-5 position, a common strategy to modulate the activity of hydantoins. thieme-connect.de
N-1 Substitution: Alkylation or arylation at the N-1 position to explore effects on solubility, metabolism, and target engagement. thieme-connect.de
These targeted analogs would be synthesized using the advanced methods described previously and evaluated in relevant biological assays to build a comprehensive SAR map, guiding the molecule toward a viable drug candidate.
Table 4: Proposed Analogs for Structure-Activity Relationship (SAR) Studies
| Analog Series | Modification Site | Example Modifications | Therapeutic Research Goal |
|---|---|---|---|
| Aryl Ring Analogs | 3-phenyl group | -CF₃, -Cl, -F, -OCH₃ | Optimize electronic properties for improved target binding (e.g., kinase inhibition). |
| C-5 Disubstituted Analogs | C-5 position | -CH₃, -Ph, spiro-cyclohexyl | Enhance potency and explore steric requirements of the binding pocket (e.g., anticonvulsant activity). |
| N-1 Substituted Analogs | N-1 position | -CH₃, -CH₂CH₂OH, -Bn | Improve solubility, metabolic stability, and cell permeability. |
| Bioisosteric Replacements | C=O at position 2 | C=S (Thiohydantoin) | Modulate activity and explore different binding interactions, as seen in androgen receptor antagonists. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 3-(3-Methylphenyl)imidazolidine-2,4-dione?
A microwave-assisted one-pot synthesis method is highly efficient for imidazolidine-2,4-dione derivatives. Reacting α-amino acids with substituted anhydrides (e.g., 3-thiaisatoic anhydride) under basic conditions yields regio-controlled products. For example, Brouillette et al. (2007) demonstrated that microwave irradiation reduces reaction time while improving purity (>95%). Lawesson’s reagent can further modify the core structure to introduce thioxo groups, as shown in Scheme 1 of , requiring reflux in anhydrous dioxane for 24 hours .
Q. How can HPLC methods be optimized for analyzing this compound?
Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of water:acetonitrile (95:5) and 0.1% trifluoroacetic acid (TFA) provides effective separation. A flow rate of 1.0 mL/min and UV detection at 220 nm are recommended. This method, validated for a structurally similar compound (3-(3,5-dichlorophenyl)imidazolidine-2,4-dione), achieves baseline separation with retention times under 10 minutes .
Q. What spectroscopic techniques confirm the structural identity of this compound?
- NMR : Key signals include imidazolidine-2,4-dione carbonyl carbons at δ ~170–175 ppm in NMR and NH protons at δ ~9.0–10.0 ppm in NMR. For derivatives, substituents like aryl groups show aromatic protons at δ 7.0–8.5 ppm (e.g., reports δ 7.40–7.53 ppm for fluorophenyl groups) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with planar imidazolidine rings confirm stereochemistry. For example, 3-hexyl-5,5-diphenylimidazolidine-2,4-dione has unit cell parameters Å, Å, Å, and .
Advanced Research Questions
Q. How can contradictions in NMR data for derivatives be resolved?
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Use high-resolution - HSQC and HMBC to assign ambiguous signals. For example, resolves overlapping aromatic signals in 3-(2,4-difluorophenyl) derivatives using 2D NMR, confirming coupling constants ( Hz) and - correlations. Purity validation via LC/MS (e.g., >97% by UPLC-MS) is critical .
Q. What reaction mechanisms enable functionalization of the imidazolidine core?
Michael addition and Knoevenagel condensation are key. For instance, thioxo-imidazolidine intermediates react with cyanoacrylate esters via nucleophilic attack at the α,β-unsaturated carbonyl (). Lawesson’s reagent facilitates sulfur substitution via a radical mechanism, confirmed by mass shifts (e.g., 243 → 259 upon S/O exchange) .
Q. How to design experiments to assess biological activity (e.g., CNS or antidiabetic effects)?
- In vitro assays : Test binding affinity to targets like PPARγ (for antidiabetic activity) using competitive radioligand assays (EC values).
- In vivo models : Use streptozotocin-induced diabetic rodents for glucose tolerance. Derivatives with electron-withdrawing substituents (e.g., -CF) show enhanced activity due to increased LogP (e.g., LogP = 1.60 in ) .
Q. How does crystallography aid in understanding conformational flexibility?
X-ray diffraction reveals planarity of the imidazolidine ring and substituent orientation. For example, 3-hexyl-5,5-diphenyl derivatives exhibit a dihedral angle of 85.2° between phenyl rings, influencing steric interactions. Temperature-dependent studies (e.g., 100 K data in ) reduce thermal motion artifacts .
Q. What strategies optimize structure-activity relationships (SAR) for pharmacological applications?
- Substituent effects : Electron-deficient aryl groups (e.g., 4-fluorophenyl) enhance metabolic stability. shows that 5-methyl-5-(naphthalen-1-yl) derivatives exhibit 99% purity and improved CNS penetration .
- Hybrid scaffolds : Combining imidazolidine-dione with pyrazole or piperazine moieties (e.g., ) increases target selectivity. Computational docking (e.g., AutoDock Vina) predicts binding poses to refine SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
